N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline
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Overview
Description
N-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions.
Cyclohexylation: The tetrazole intermediate is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to introduce the cyclohexyl group.
Coupling with Methylaniline: Finally, the cyclohexyl-tetrazole intermediate is coupled with 4-methylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The cyclohexyl and methylaniline groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Shares the 3,4-dimethoxyphenyl group but lacks the tetrazole and cyclohexyl groups.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but differs in the presence of the ethanone group instead of the tetrazole and cyclohexyl groups.
Uniqueness
N-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}-4-methylaniline is unique due to the combination of its tetrazole ring, cyclohexyl group, and methylaniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H27N5O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-4-methylaniline |
InChI |
InChI=1S/C22H27N5O2/c1-16-7-9-17(10-8-16)23-22(13-5-4-6-14-22)21-24-25-26-27(21)18-11-12-19(28-2)20(15-18)29-3/h7-12,15,23H,4-6,13-14H2,1-3H3 |
InChI Key |
RSXZHDVPHRKVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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